Boc-4-azido-L-phenylalanine

Peptide Synthesis Mass Spectrometry Analytical Characterization

Boc-4-azido-L-phenylalanine (Boc-AzF-OH) is a protected non-canonical amino acid with a para-azido handle and Boc α-amine protection. Unlike free 4-azido-L-phenylalanine, which causes uncontrolled polymerization, the Boc group ensures orthogonal protection in Boc/Benzyl SPPS. The azide enables CuAAC/SPAAC click conjugation to fluorophores, biotin, or affinity tags. Its unique MALDI interference signature provides label-free incorporation confirmation. Critical for genetic code expansion: enables production of functional GPCRs and engineered proteins with high homogeneity. Generic substitutes compromise synthesis fidelity and conjugate yield.

Molecular Formula C14H18N4O4
Molecular Weight 306,32 g/mole
CAS No. 33173-55-6
Cat. No. B558243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-4-azido-L-phenylalanine
CAS33173-55-6
SynonymsBoc-4-azido-Phe-OH; Boc-4-azido-D-phenylalanine; 33173-55-6; BOC-4-AZIDO-L-PHENYLALANINE; C14H18N4O4; 214630-05-4; Boc-4-Azido-L-Phe-OH; BOC-P-AZIDO-PHE-OH; N-Boc-4-azido-L-phenylalanine; SCHEMBL14822341; CTK8F8259; MolPort-020-003-920; PZWGGRIVPTXYGU-NSHDSACASA-N; 6252AH; ZINC15721772; RT-011702; K-7646; (S)-3-(4-azido-phenyl)-2-tert-butoxycarbonylamino-propionicacid
Molecular FormulaC14H18N4O4
Molecular Weight306,32 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O
InChIInChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m0/s1
InChIKeyPZWGGRIVPTXYGU-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-4-azido-L-phenylalanine (CAS 33173-55-6): A Core Building Block for Bioorthogonal Peptide and Protein Engineering


Boc-4-azido-L-phenylalanine (Boc-AzF-OH) is a protected, non-canonical amino acid derivative of L-phenylalanine, featuring a para-azido group on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the α-amine . This molecule is a cornerstone building block in solid-phase peptide synthesis (SPPS), where the Boc group ensures orthogonal protection during chain assembly, while the azide moiety provides a robust, bioorthogonal handle for downstream copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry conjugations . Its design enables the site-specific introduction of reactive functionality into synthetic peptides and, via genetic code expansion, into recombinant proteins, making it a pivotal tool for bioconjugation, protein labeling, and structural biology .

The Critical Selectivity of Boc-4-azido-L-phenylalanine: Why Protection and Azide Positioning Dictate Experimental Success


Substituting Boc-4-azido-L-phenylalanine with a generic azido-amino acid or an alternative protecting group strategy is not a like-for-like exchange. The Boc protecting group is specifically compatible with Boc/Benzyl SPPS strategies, enabling stepwise peptide assembly under conditions that would prematurely cleave Fmoc-protected analogs [1]. Conversely, using the free amino acid 4-azido-L-phenylalanine (without N-protection) leads to uncontrolled polymerization and side reactions, completely undermining site-specific peptide synthesis . Furthermore, the specific para-position of the azide on the phenylalanine side chain is critical for maintaining near-native protein folding and function in genetic code expansion applications, a parameter that varies significantly between positional isomers and other non-canonical amino acid scaffolds .

Quantitative Differentiators for Boc-4-azido-L-phenylalanine: A Comparative Data Guide for Procurement


Superior Analytical Sensitivity in MALDI-MS Compared to Non-Azido Phenylalanine

The azido group in Boc-4-azido-L-phenylalanine confers a distinct analytical advantage in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Its incorporation has been shown to interfere with the MALDI process in a manner that enhances characterization of proteins and peptides, a property not shared by standard, non-azido phenylalanine building blocks .

Peptide Synthesis Mass Spectrometry Analytical Characterization

High-Fidelity Bioorthogonal Reactivity for Protein Conjugation vs. Alkyne Analogs

In genetic code expansion studies, the azide moiety of 4-azido-L-phenylalanine (AzF) enables highly efficient bioorthogonal labeling. A side-by-side comparison of three non-canonical amino acids incorporated into a GPCR showed that while the trans-cyclooctene (TCOK) variant exhibited favorable kinetics, the azide group of AzF provided a uniquely robust and well-characterized handle for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistries, with quantifiable incorporation efficiency and preserved receptor functionality .

Bioorthogonal Chemistry Click Chemistry Protein Labeling

Enhanced Genetic Code Expansion Fidelity via Optimized Translation Systems

The efficiency and specificity of incorporating 4-azido-phenylalanine (AzF) into proteins via amber codon suppression is significantly enhanced by optimized orthogonal translation systems. A recent patent discloses a chimeric phenylalanine translation system specifically engineered for AzF that achieves an exceptional signal-to-noise ratio of up to 65:1, far exceeding the performance of standard systems [1].

Genetic Code Expansion Protein Engineering Synthetic Biology

MALDI-MS Interference: A Unique Analytical Signature Not Observed with Alkyne or Halogenated Analogs

Beyond simple detection sensitivity, Boc-4-azido-L-phenylalanine has been explicitly documented to actively interfere with the MALDI process, a phenomenon that is useful for characterization and not shared by other common bioorthogonal handles like alkynes (e.g., 4-ethynyl-L-phenylalanine) or halogenated phenylalanines . This interference is a distinct and reproducible analytical feature.

Analytical Chemistry Peptide Characterization MALDI-TOF

Optimal Use Cases for Boc-4-azido-L-phenylalanine: Evidence-Backed Applications


Synthesis of Site-Specifically Labeled Peptides for Biophysical and Interaction Studies

Researchers synthesizing peptides with a single, site-specific azide handle for subsequent conjugation to fluorophores, biotin, or affinity tags should prioritize Boc-4-azido-L-phenylalanine. Its Boc protection ensures compatibility with Boc/Benzyl SPPS, while the azide enables robust, high-yielding click chemistry. The unique MALDI interference signature provides a convenient, label-free method to confirm successful incorporation before conjugation .

Recombinant Protein Engineering via Amber Suppression for Live-Cell Imaging

For the production of recombinant proteins in mammalian or bacterial cells with a genetically encoded azide handle, the AzF amino acid (derived from this building block) is a proven choice. Studies demonstrate its successful incorporation into functional GPCRs in live HEK293T cells without compromising receptor activity, enabling downstream site-specific labeling with minimal perturbation .

Development of High-Fidelity AzF-Dependent Translation Systems

In synthetic biology and directed evolution, the creation of highly specific translation systems is paramount. The demonstrated ability to engineer chimeric phenylalanine translation systems with a signal-to-noise ratio of up to 65:1 for AzF makes this amino acid a prime candidate for developing tightly controlled, orthogonal biological circuits and for producing proteins with high homogeneity [1].

Analytical Characterization of Peptide Therapeutics and Biomaterials

For analytical groups needing to confirm the identity and sequence of modified peptides, the unique and reproducible interference of the azidophenylalanine moiety in MALDI-MS offers a powerful, label-free analytical marker. This characteristic can streamline quality control workflows for peptide-based therapeutics and biomaterials containing this non-canonical amino acid .

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